Hexanoylcholine

Description

Structure

3D Structure

Properties

CAS No. |

16639-00-2 |

|---|---|

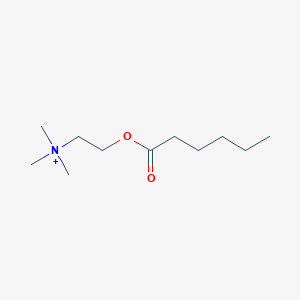

Molecular Formula |

C11H24NO2+ |

Molecular Weight |

202.31 g/mol |

IUPAC Name |

2-hexanoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1 |

InChI Key |

FKJUAGXPCITGLZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCC(=O)OCC[N+](C)(C)C |

Other CAS No. |

16639-00-2 |

physical_description |

Solid |

Synonyms |

caprylylcholine hexanoylcholine iodide of hexanoylcholine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Hexanoylcholine Chloride

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the physicochemical properties of hexanoylcholine chloride. However, a thorough search of the scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. This compound chloride is not a well-characterized substance in publicly accessible resources.

Therefore, this guide will focus on two key areas:

-

A detailed profile of Hexanoyl Chloride , the logical precursor to this compound chloride, for which extensive data is available.

-

A discussion of the general synthesis, characterization, and expected properties of short-chain acylcholine chlorides , providing a framework for researchers interested in the synthesis and evaluation of this compound chloride.

Hexanoyl Chloride: A Profile of the Acylating Agent

Hexanoyl chloride (also known as caproyl chloride) is the six-carbon acyl chloride that would be required for the synthesis of this compound chloride. Understanding its properties is crucial for handling and for the successful synthesis of its derivatives.

Physicochemical Properties of Hexanoyl Chloride

A summary of the key quantitative data for hexanoyl chloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 134.60 g/mol | [1][2][5] |

| CAS Number | 142-61-0 | [1][2][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Melting Point | -87 °C | |

| Boiling Point | 150-153 °C | [5] |

| Density | 0.963 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.426 | [5] |

| Solubility | Soluble in chloroform and diethyl ether. Decomposes in water. | |

| Flash Point | 50 °C (122 °F) - closed cup |

Spectral Data for Hexanoyl Chloride

-

¹H NMR Spectroscopy: Spectral data for hexanoyl chloride is available and can be found in chemical databases.[7]

-

Mass Spectrometry: The mass spectrum (electron ionization) of hexanoyl chloride is available through the NIST WebBook.[3]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of hexanoyl chloride is available through the NIST WebBook.

Experimental Protocols for Hexanoyl Chloride

Synthesis of Hexanoyl Chloride from Hexanoic Acid:

A common method for the synthesis of hexanoyl chloride is the reaction of hexanoic acid with thionyl chloride.[8]

-

Reaction: CH₃(CH₂)₄COOH + SOCl₂ → CH₃(CH₂)₄COCl + SO₂ + HCl

-

Illustrative Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gases, combine hexanoic acid and an excess of thionyl chloride (e.g., 2 equivalents).

-

The reaction mixture is gently refluxed until the evolution of gases ceases.

-

Excess thionyl chloride is removed by distillation.

-

The resulting crude hexanoyl chloride is then purified by fractional distillation.

A detailed, analogous procedure for the synthesis of n-butyryl chloride from n-butyric acid and thionyl chloride is available in Organic Syntheses, which can be adapted for hexanoyl chloride.[7]

-

This compound Chloride: A Hypothetical Profile Based on Related Compounds

While direct data is unavailable, we can infer the likely synthesis, properties, and analytical methods for this compound chloride based on well-documented short-chain acylcholine chlorides like acetylcholine and butyrylcholine chloride.

General Synthesis of Acylcholine Chlorides

The synthesis of acylcholine chlorides, such as butyrylcholine chloride, is typically achieved through the acylation of a choline salt with the corresponding acyl chloride.[9]

A plausible synthetic route for this compound chloride would involve the reaction of a protected choline derivative with hexanoyl chloride, followed by deprotection. A more direct, though potentially less clean, method would be the reaction of choline chloride with hexanoyl chloride in a suitable solvent with a base to neutralize the generated HCl.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis and characterization of this compound chloride.

Expected Physicochemical Properties

Based on trends observed with other acylcholines, the following properties for this compound chloride can be anticipated:

-

Physical State: Likely a white, crystalline, hygroscopic solid.

-

Solubility: Expected to be highly soluble in water and polar organic solvents like ethanol. Its solubility in less polar organic solvents would likely be lower than that of hexanoyl chloride due to the charged quaternary ammonium group.

-

Stability: Acylcholine esters are susceptible to hydrolysis, especially at neutral to alkaline pH, to yield choline and the corresponding carboxylic acid (hexanoic acid).[10][11] The rate of hydrolysis is generally slower than for acetylcholine.[12] For experimental use, solutions should be prepared fresh, and for storage, it is advisable to keep the compound in a dry, cool environment. The stability of acetylcholine in solution is a known challenge, and similar precautions would be necessary for this compound chloride.[13]

-

pKa: The quaternary ammonium group is permanently charged and does not have a pKa in the typical pH range. The ester group is not titratable.

Analytical and Characterization Methods

For the characterization of a newly synthesized batch of this compound chloride, the following analytical techniques would be essential:

-

NMR Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure. Specific shifts corresponding to the hexanoyl chain protons and the choline backbone would be expected.[14][15]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.[16][17]

-

HPLC: High-performance liquid chromatography, particularly with a hydrophilic interaction chromatography (HILIC) column, coupled with a suitable detector like an evaporative light scattering detector (ELSD) or a mass spectrometer, would be the method of choice for assessing purity.[16][18]

Potential Role in Signaling Pathways

While no specific signaling pathways involving this compound chloride have been documented, it is plausible that it could interact with cholinergic systems. Like other acylcholines, it could potentially be a substrate for cholinesterases (acetylcholinesterase and butyrylcholinesterase), although likely with different kinetics compared to acetylcholine.[12][19] Its longer acyl chain might confer some specificity or altered affinity for these enzymes or for cholinergic receptors.

Hypothetical Cholinergic Signaling Interaction:

Caption: A potential interaction model of this compound chloride with cholinergic pathways.

Conclusion

While a comprehensive, data-rich guide on the physicochemical properties of this compound chloride cannot be provided at this time due to the absence of published data, this document serves to equip researchers with the necessary information on its precursor, hexanoyl chloride, and a solid theoretical framework for the synthesis, characterization, and anticipated properties of this compound chloride itself. Further experimental investigation is required to fully elucidate the characteristics of this compound.

References

- 1. Hexanoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoyl chloride [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Buy Butyrylcholine chloride | 2963-78-2 [smolecule.com]

- 10. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 19. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Hexanoylcholine Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of choline esters is a cornerstone of neurobiology and pharmacology. While the hydrolysis of acetylcholine by acetylcholinesterase (AChE) is the most well-characterized of these reactions, early research into the substrate specificity of cholinesterases explored a variety of acylcholine esters, including those with longer acyl chains. This technical guide delves into the foundational studies on the hydrolysis of hexanoylcholine, a six-carbon acyl ester of choline. Understanding the kinetics and enzymatic pathways of this compound hydrolysis provides valuable insights into the broader substrate adaptability of cholinesterases, particularly butyrylcholinesterase (BChE), and informs the design of novel cholinergic drugs and therapeutics.

Core Concepts in this compound Hydrolysis

The hydrolysis of this compound, like other choline esters, is primarily catalyzed by two main types of cholinesterases: acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase.[1] Early investigations into the substrate specificity of these enzymes revealed significant differences in their catalytic activity towards longer-chain acylcholines.

Acetylcholinesterase (AChE): Predominantly found in neuronal synapses and red blood cell membranes, AChE is highly specialized for the rapid hydrolysis of acetylcholine.[1] Its active site features a narrow gorge that sterically hinders the binding of bulkier substrates. Consequently, acylcholines with acyl chains longer than butyrylcholine are hydrolyzed at a significantly reduced rate, if at all.

Butyrylcholinesterase (BChE): Found primarily in blood plasma and the liver, BChE exhibits a broader substrate specificity.[1] Its active site gorge is larger and more flexible than that of AChE, allowing it to accommodate and hydrolyze a wider variety of choline esters, including succinylcholine and long-chain acylcholines.[1] Early research identified BChE as the primary enzyme responsible for the hydrolysis of this compound and other fatty acid esters of choline in plasma.

The fundamental mechanism of hydrolysis for both enzymes involves a catalytic triad of amino acids (serine, histidine, and a glutamate or aspartate residue) in the active site. The reaction proceeds via a two-step process involving the formation of an acylated enzyme intermediate followed by its deacylation by water.

Quantitative Data from Early Studies

Pioneering work by researchers such as K.B. Augustinsson and V.P. Whittaker in the mid-20th century laid the groundwork for understanding the relationship between the acyl chain length of choline esters and their rate of hydrolysis by cholinesterases. These studies systematically evaluated the enzymatic activity against a homologous series of acylcholines.

| Substrate | Acyl Chain Length | Relative Rate of Hydrolysis (BChE) |

| Acetylcholine | C2 | 100 |

| Propionylcholine | C3 | ~150 |

| Butyrylcholine | C4 | ~200 |

| Valerylcholine | C5 | ~150 |

| This compound | C6 | ~100 |

| Heptanoylcholine | C7 | ~50 |

Note: The values presented are illustrative of the trends observed in early studies and may not represent precise figures from a single publication. The optimal substrate for horse serum BChE is typically butyrylcholine, with activity decreasing for both shorter and longer acyl chains.

Experimental Protocols from Early Studies

The foundational research on acylcholine hydrolysis relied on several key experimental techniques to measure the rate of the enzymatic reaction. The following outlines a generalized protocol representative of the methods used in the mid-20th century, primarily based on manometric and titrimetric approaches.

Warburg Manometry

This method was widely used to measure the production of acidic products (in this case, hexanoic acid) from the enzymatic hydrolysis of this compound. The production of acid in a bicarbonate buffer system leads to the release of carbon dioxide, which can be measured as a change in pressure in a closed system.

Materials:

-

Warburg manometer apparatus

-

Reaction flasks with side arms and center wells

-

Thermostatically controlled water bath (typically 25°C or 37°C)

-

Enzyme source (e.g., purified horse serum BChE)

-

Substrate: this compound iodide

-

Buffer: Sodium bicarbonate-carbon dioxide buffer (e.g., 25 mM NaHCO3 equilibrated with 5% CO2 in N2)

Procedure:

-

Preparation of Reagents: All solutions were prepared in the bicarbonate buffer. The enzyme solution was placed in the main compartment of the Warburg flask, and the this compound solution was placed in the side arm. A small, fluted piece of filter paper soaked in a strong alkali (e.g., KOH) could be placed in the center well if measuring oxygen consumption, but for hydrolysis, this was omitted.

-

Equilibration: The flasks were attached to the manometers, placed in the water bath, and allowed to equilibrate for 10-15 minutes with gentle shaking. During this time, the system was gassed with the 5% CO2 in N2 mixture to ensure buffer saturation.

-

Initiation of Reaction: After equilibration and closing the stopcocks to create a closed system, the reaction was initiated by tipping the contents of the side arm (this compound) into the main compartment containing the enzyme.

-

Measurement: The change in pressure within the flask was recorded at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes). The rate of CO2 evolution was directly proportional to the rate of hexanoic acid production and thus the rate of this compound hydrolysis.

-

Data Analysis: The rate of hydrolysis was calculated from the linear portion of the pressure change over time, taking into account the flask constants and experimental conditions.

pH-Stat Titration

This method maintains a constant pH in the reaction mixture by automatically adding a titrant (acid or base) to neutralize the product formed. The rate of addition of the titrant is equal to the rate of the enzymatic reaction.

Materials:

-

pH-stat apparatus (including a pH meter, a burette with a titrant, and a reaction vessel with a stirrer)

-

Thermostatted reaction vessel

-

Enzyme source (e.g., purified BChE)

-

Substrate: this compound iodide

-

Titrant: A standard solution of NaOH (e.g., 0.01 N)

-

A weakly buffered or unbuffered reaction medium (e.g., a dilute NaCl solution)

Procedure:

-

Setup: The reaction vessel was filled with the reaction medium and the enzyme solution. The pH electrodes and the tip of the burette were immersed in the solution. The system was brought to the desired temperature and the pH was adjusted to the desired value (e.g., pH 7.4).

-

Initiation of Reaction: The reaction was initiated by adding a known amount of the this compound substrate to the vessel.

-

Titration and Measurement: As the hydrolysis of this compound produced hexanoic acid, the pH of the solution would decrease. The pH-stat automatically added NaOH from the burette to maintain the pH at the set point. The volume of NaOH added was recorded as a function of time.

-

Data Analysis: The rate of the reaction was determined from the slope of the linear portion of the plot of the volume of titrant added versus time. This rate, in moles of titrant per unit time, is equal to the rate of substrate hydrolysis.

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the study of this compound hydrolysis.

References

Hexanoylcholine as a Butyrylcholinesterase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of various choline esters.[1][2][3][4][5] Its broad substrate specificity allows it to act on a wide range of compounds, including the neurotransmitter acetylcholine and various xenobiotics. This technical guide provides an in-depth overview of hexanoylcholine as a potential substrate for BChE, focusing on the kinetic principles of their interaction, detailed experimental protocols for activity assays, and the broader implications for research and drug development. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous substrates to provide a comprehensive framework for its study.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase is a key enzyme in human physiology, primarily synthesized in the liver and found in plasma, the nervous system, and other tissues.[6] Unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine, BChE exhibits a broader substrate range, enabling it to hydrolyze a variety of choline esters and other compounds.[1][3][5] This promiscuity makes BChE a crucial player in the metabolism of numerous drugs and toxins. The catalytic activity of BChE can be influenced by substrate concentration, and in some cases, its kinetics may deviate from the classic Michaelis-Menten model.[7][8]

The interaction between BChE and its substrates is a critical area of study for understanding drug metabolism, toxicology, and the development of novel therapeutics. This compound, a choline ester with a six-carbon acyl chain, represents a substrate of interest for probing the active site of BChE and understanding its hydrolytic capabilities.

Kinetics of Butyrylcholinesterase with Acylcholine Substrates

The enzymatic hydrolysis of acylcholine substrates by BChE generally follows Michaelis-Menten kinetics, where the initial rate of reaction (V₀) is related to the substrate concentration ([S]). The key kinetic parameters that define this relationship are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

-

Michaelis Constant (Kₘ): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity.

-

Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Catalytic Constant (k_cat): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.

-

Catalytic Efficiency (k_cat/Kₘ): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (min⁻¹) | k_cat/Kₘ (M⁻¹min⁻¹) |

| Acetylthiocholine | 0.1 - 0.6 | Not consistently reported | ~2.02 x 10⁴ | Not consistently reported |

| Butyrylthiocholine | 0.1 - 0.6 | Not consistently reported | Not consistently reported | Not consistently reported |

| Cocaine | 0.0119 | 1.17 | Not consistently reported | Not consistently reported |

Note: The kinetic parameters for acetylthiocholine and butyrylthiocholine can vary depending on the experimental conditions and the source of the enzyme. The data for cocaine is provided as an example of a non-choline ester substrate.[6][8][9]

Experimental Protocol: Butyrylcholinesterase Activity Assay

The most common method for measuring BChE activity is the colorimetric assay developed by Ellman.[6] This assay utilizes a thiocholine ester substrate, which upon hydrolysis by BChE, releases thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

This protocol is adapted for the use of a generic acylthiocholine substrate, such as hexanoylthiocholine.

Materials and Reagents

-

Purified Butyrylcholinesterase (from human serum or recombinant sources)

-

Hexanoylthiocholine iodide (or other acylthiocholine substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Purified water

Reagent Preparation

-

Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

-

Substrate Stock Solution (e.g., 100 mM): Dissolve hexanoylthiocholine iodide in purified water. Prepare fresh daily.

-

Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

Assay Procedure

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:

-

Phosphate buffer (to bring the final volume to 200 µL)

-

DTNB solution (final concentration of 0.5 mM)

-

Enzyme solution (at the desired final concentration)

-

-

Substrate Addition: To initiate the reaction, add the hexanoylthiocholine substrate solution to each well. A range of final substrate concentrations should be used to determine the kinetic parameters (e.g., 0.05 mM to 5 mM).

-

Kinetic Measurement: Immediately after substrate addition, place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for determining BChE activity.

Caption: Enzymatic hydrolysis of this compound by BChE.

Caption: Experimental workflow for a BChE activity assay.

Conclusion

This compound serves as a putative substrate for butyrylcholinesterase, and its study can provide valuable insights into the enzyme's structure-function relationship and its role in metabolism. While specific kinetic parameters for this compound are not widely reported, the established methodologies for other acylcholine substrates, particularly the Ellman assay, provide a robust framework for its characterization. Researchers and drug development professionals can utilize the protocols and principles outlined in this guide to investigate the interaction between BChE and this compound, contributing to a deeper understanding of this vital enzyme and its implications in pharmacology and toxicology. Further research is warranted to determine the precise kinetic constants of this compound with BChE to better position it within the spectrum of BChE substrates.

References

- 1. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. An Enhanced Butyrylcholinesterase Method to Measure Organophosphorus Nerve Agent Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Hexanoylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoylcholine, a synthetic choline ester, serves as a valuable molecular probe for investigating the structure-activity relationships of cholinergic ligands at nicotinic and muscarinic acetylcholine receptors. Its extended acyl chain, compared to the endogenous neurotransmitter acetylcholine, provides crucial insights into the steric and hydrophobic tolerances of the cholinergic binding pockets. This technical guide offers a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its interactions with cholinergic receptors and hydrolytic enzymes. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its known and extrapolated biological activities. Signaling pathways and experimental workflows are illustrated to provide a clear conceptual framework for researchers in pharmacology and drug development.

Introduction

The study of acetylcholine, a fundamental neurotransmitter, and its receptors is a cornerstone of neuropharmacology. Synthetic analogs of acetylcholine, such as this compound, are instrumental in elucidating the specific molecular interactions that govern receptor binding and activation. By systematically modifying the structure of acetylcholine, researchers can map the pharmacophore of cholinergic receptors and design novel therapeutic agents with enhanced selectivity and efficacy.

This compound, with its six-carbon acyl chain, represents a departure from the short-chain esters typically found endogenously. While the precise historical discovery of this compound is not prominently documented as a singular event, its synthesis and study are rooted in the broader exploration of structure-activity relationships among choline esters that began in the early 20th century. These studies have generally shown that increasing the length of the acyl chain beyond that of acetylcholine tends to decrease agonist activity at both nicotinic and muscarinic receptors.

This guide will detail the chemical synthesis of this compound, present its known and estimated physicochemical and pharmacological properties in a structured format, and provide visual representations of relevant biological pathways and experimental procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of a choline salt with a reactive derivative of hexanoic acid, most commonly hexanoyl chloride. This method is a standard procedure in organic chemistry for the formation of esters from alcohols.

Experimental Protocol: Synthesis of this compound Chloride

This protocol is adapted from established methods for the synthesis of other short-chain acylcholine esters.

Materials:

-

Choline chloride (anhydrous)

-

Hexanoyl chloride

-

Anhydrous acetonitrile (or other suitable inert solvent like toluene)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Büchner funnel and filter paper

Procedure:

-

Drying of Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Choline chloride should be dried under vacuum at 100°C for at least 4 hours to remove any residual moisture.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add anhydrous choline chloride (1.0 molar equivalent).

-

Addition of Solvent and Reagent: Add anhydrous acetonitrile to the flask to create a slurry. Under a positive flow of inert gas, add hexanoyl chloride (1.1 molar equivalents) dropwise to the stirred slurry at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3-4 hours. The progress of the reaction can be monitored by the evolution of hydrogen chloride gas (which can be trapped in a bubbler containing a dilute base solution) and by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound chloride will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid is then triturated with anhydrous diethyl ether to remove any unreacted hexanoyl chloride and hexanoic acid. The solid product is collected by vacuum filtration and washed with several portions of anhydrous diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot absolute ethanol and then slowly add anhydrous diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound chloride.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic ester carbonyl stretch.

Quantitative Data

While specific experimental data for this compound is sparse in the literature, the following tables summarize known properties of related compounds and provide estimated values for this compound based on structure-activity relationship trends.

Table 1: Physicochemical Properties of Selected Choline Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Acetylcholine Chloride | C₇H₁₆ClNO₂ | 181.66 | 149-152 |

| Propionylcholine Chloride | C₈H₁₈ClNO₂ | 195.68 | 163-165 |

| Butyrylcholine Chloride | C₉H₂₀ClNO₂ | 209.71 | 103-105 |

| This compound Chloride (Estimated) | C₁₁H₂₄ClNO₂ | 237.77 | ~80-90 |

Table 2: Pharmacological Properties of Selected Choline Esters

| Compound | Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Efficacy (EC₅₀/IC₅₀) | Hydrolysis Rate by AChE (relative to Acetylcholine) |

| Acetylcholine | Nicotinic & Muscarinic | High | High (agonist) | 100% |

| Propionylcholine | Nicotinic & Muscarinic | Moderate-High | Moderate-High (agonist) | ~80% |

| Butyrylcholine | Nicotinic & Muscarinic | Moderate | Moderate (agonist) | ~20% (higher for BChE) |

| This compound (Estimated) | Nicotinic & Muscarinic | Low-Moderate | Low (weak agonist/antagonist) | <10% (likely higher for BChE) |

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathways

This compound, as an analog of acetylcholine, is expected to interact with both nicotinic and muscarinic acetylcholine receptors.

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors. There are five subtypes (M1-M5) which couple to different G proteins and initiate intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization and biological evaluation of hexan

The Hydrolysis of Hexanoylcholine by Butyrylcholinesterase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that serves as a sister enzyme to acetylcholinesterase (AChE).[1] While the primary physiological role of BChE remains under investigation, its pharmacological and toxicological significance is well-established.[1][2] It is responsible for the hydrolysis of various ester-containing drugs and toxins.[1] A key feature distinguishing BChE from AChE is its broad substrate specificity, enabling it to hydrolyze larger choline esters like hexanoylcholine. This is attributed to structural differences in its active site gorge.[1][3] The catalytic mechanism follows a classical serine hydrolase pathway involving acylation and deacylation of the active site serine. This guide provides an in-depth examination of this mechanism, presents kinetic data for related substrates, details the standard experimental protocol for activity measurement, and offers visual diagrams of the key processes.

Core Mechanism of Action

The hydrolysis of this compound by BChE is a two-stage process that occurs within a deep, 20 Å gorge at the enzyme's active site.[4] The overall reaction involves the formation of a transient hexanoyl-enzyme intermediate followed by its hydrolysis.

Structural Basis for Substrate Specificity

The ability of BChE to accommodate this compound—a substrate with a six-carbon acyl chain—is a direct result of the unique architecture of its active site, specifically the acyl-binding pocket.[1] Unlike AChE, which has bulky aromatic residues (Phe295, Phe297) that restrict the size of the acyl group, BChE features smaller, aliphatic residues (Leu286, Val288) in this pocket.[1] This substitution results in a significantly larger and more flexible active site gorge (approximately 500 ų in BChE vs. 300 ų in AChE), allowing for the binding and efficient catalysis of substrates with longer acyl chains, such as butyrylcholine and, by extension, this compound.[3][5]

The catalytic process is driven by the catalytic triad , composed of Serine-198 (Ser198), Histidine-438 (His438), and Glutamic acid-325 (Glu325).[4] Substrate guidance and initial binding are facilitated by residues at the gorge's entrance, known as the peripheral anionic site (PAS), which includes Aspartate-70 (Asp70).[4]

The Catalytic Cycle

The hydrolysis mechanism proceeds in two main stages: acylation and deacylation. For BChE, the acylation step is generally considered rate-determining for the hydrolysis of choline esters.[4][6]

-

Acylation Stage:

-

Substrate Binding: this compound enters the active site gorge. Its quaternary ammonium group interacts with the choline-binding pocket, primarily via a cation-π interaction with Tryptophan-82 (Trp82).

-

Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Ser198 hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound ester bond.[4]

-

Formation of Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds from the "oxyanion hole," comprising the backbone amides of Glycine-116, Glycine-117, and Alanine-119.[4]

-

Formation of Acyl-Enzyme: The intermediate collapses, leading to the cleavage of the ester bond. The choline moiety is released as the first product, leaving the hexanoyl group covalently attached to Ser198, forming a hexanoyl-enzyme intermediate.[4]

-

-

Deacylation Stage:

-

Water Entry & Activation: A water molecule enters the active site and is positioned by the catalytic triad. His438 acts as a general base, abstracting a proton from water to generate a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the hexanoyl-enzyme intermediate.[4]

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and is again stabilized by the oxyanion hole.

-

Enzyme Regeneration: This final intermediate collapses, cleaving the covalent bond between the hexanoyl group and Ser198. Hexanoic acid is released as the second product, and the catalytic triad is regenerated, returning the enzyme to its active state, ready for another catalytic cycle.[4]

-

Quantitative Data: Substrate Specificity

While specific kinetic parameters for this compound are not prominently available in published literature, the catalytic efficiency of BChE is known to vary with the acyl chain length of the choline ester substrate. BChE efficiently hydrolyzes butyrylcholine (four carbons) and its larger active site suggests it can readily process this compound (six carbons).[1] For context, the table below presents kinetic parameters for related substrates with human BChE. A defining characteristic of BChE is substrate activation at high concentrations, a contrast to the substrate inhibition seen with AChE.[4]

| Substrate | Km (µM) | kcat (min-1) | Notes |

| (-)-Cocaine | 14 | 3.9 | BChE is the primary enzyme for cocaine detoxification.[7] |

| Benzoylcholine | - | 15,000 | Forms the same acyl-enzyme intermediate as cocaine but is hydrolyzed much faster.[7] |

| Butyrylthiocholine | - | - | A common chromogenic substrate used in activity assays.[8] |

| Acetylthiocholine | - | ~2.02 x 104 | Hydrolysis shows substrate activation at concentrations >0.3 mM.[4] |

Note: Data is compiled from various sources and experimental conditions may differ. Km (Michaelis constant) reflects substrate affinity (lower is higher), and kcat (turnover number) reflects the maximum catalytic rate.

Experimental Protocols

The most common method for determining BChE activity and kinetic parameters is the spectrophotometric assay developed by Ellman.[8]

Ellman's Assay for BChE Kinetic Analysis

Principle: This assay uses a thio-analogue of the substrate, such as S-butyrylthiocholine (BTC) or, for this specific topic, S-hexanoylthiocholine. BChE hydrolyzes the substrate to release thiocholine. Thiocholine has a free sulfhydryl group that reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB2-) anion. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity.

Reagents and Preparation:

-

Phosphate Buffer: 0.1 M Sodium Phosphate, pH 7.4.

-

DTNB Stock Solution: 10 mM DTNB in phosphate buffer.

-

Substrate Stock Solution: A range of concentrations of S-hexanoylthiocholine iodide in deionized water.

-

BChE Solution: Purified BChE (e.g., from human or equine serum) diluted to a suitable concentration in phosphate buffer.

Protocol for 96-Well Microplate:

-

Assay Plate Preparation: To each well, add:

-

150 µL of 0.1 M Phosphate Buffer (pH 7.4).

-

10 µL of 10 mM DTNB solution.

-

20 µL of BChE enzyme solution.

-

-

Incubation: Incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and for any reaction between DTNB and free thiols in the enzyme preparation to complete.

-

Reaction Initiation: Add 20 µL of the S-hexanoylthiocholine substrate solution to each well to initiate the reaction. A range of final substrate concentrations should be used to determine Km and Vmax.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm (A412) every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V0 = (ΔA412/min) / εl), where ε is the molar extinction coefficient for TNB2- (14,150 M-1cm-1) and l is the path length in cm.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (or a relevant equation if substrate activation is observed) using non-linear regression software to determine the kinetic parameters Km and Vmax (from which kcat can be calculated if the enzyme concentration is known).

-

Mandatory Visualizations

References

- 1. web.citius.technology [web.citius.technology]

- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Hexanoylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoylcholine, a synthetic choline ester, serves as a valuable molecular probe for investigating the structure-activity relationships of cholinergic ligands. Its six-carbon acyl chain provides a unique lipophilic characteristic compared to the endogenous neurotransmitter acetylcholine. This technical guide offers an in-depth analysis of the structural features of this compound, its conformational preferences, and its interactions with cholinergic receptors. Detailed experimental protocols for its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and receptor binding assays are provided. Furthermore, this document presents key quantitative data in structured tables and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Molecular Structure and Conformational Analysis

The structural analysis of this compound, like other flexible molecules, involves the characterization of its preferred three-dimensional arrangements, or conformations. While a crystal structure for this compound is not publicly available, its conformational preferences can be inferred from studies on acetylcholine and other choline esters, as well as through computational modeling using molecular mechanics.[1]

The key rotatable bonds in this compound that determine its overall conformation are:

-

τ1 (O-C-C-N): This torsion angle dictates the orientation of the trimethylammonium head group relative to the ester linkage.

-

τ2 (C-O-C-C): This angle describes the rotation around the ester bond.

-

Acyl Chain Torsion Angles: Rotations around the C-C bonds of the hexanoyl chain influence its spatial arrangement.

Studies on acetylcholine and related compounds have shown a preference for a gauche conformation around the τ1 torsion angle, which is stabilized by an intramolecular interaction between the positively charged nitrogen and the ester oxygen. The hexanoyl chain is expected to adopt a low-energy, extended conformation to minimize steric hindrance.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful technique for elucidating the chemical structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.

Predicted NMR Data

Based on known chemical shifts for choline derivatives and n-hexyl chains, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound chloride in a suitable solvent like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₃ | 3.21 | s | - |

| N-CH₂ | 3.55 | t | 5.0 |

| O-CH₂ | 4.32 | t | 5.0 |

| α-CH₂ (C=O) | 2.35 | t | 7.5 |

| β-CH₂ | 1.63 | quint | 7.5 |

| γ, δ-CH₂ | 1.30 | m | - |

| ε-CH₃ | 0.89 | t | 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₃ | 54.5 |

| N-CH₂ | 66.8 |

| O-CH₂ | 59.2 |

| C=O | 174.1 |

| α-CH₂ | 34.2 |

| β-CH₂ | 24.8 |

| γ-CH₂ | 31.4 |

| δ-CH₂ | 22.5 |

| ε-CH₃ | 14.0 |

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) of this compound to confirm its structure.

Materials:

-

This compound chloride sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound chloride in 0.6 mL of D₂O in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Tune and shim the spectrometer for the D₂O sample.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with water suppression.

-

Typical parameters: 32 scans, 16K data points, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 32K data points, 2-second relaxation delay.

-

-

2D NMR Acquisition (COSY & HSQC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H couplings.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm).

-

Reference the ¹³C spectrum indirectly.

-

Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

-

Interaction with Cholinergic Receptors

This compound is an agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[2] The hexanoyl chain is expected to influence its binding affinity and subtype selectivity compared to acetylcholine. Longer-chain acylcholines have been shown to interact with butyrylcholinesterase and can modulate cholinergic signaling.

Receptor Binding Affinity

The binding affinity of this compound for different cholinergic receptor subtypes can be determined using competitive radioligand binding assays. The following tables present representative binding data for acetylcholine and related compounds to provide a comparative context. The affinity of this compound is expected to vary depending on the receptor subtype and the tissue preparation.

Table 3: Representative Binding Affinities (Ki, nM) at Nicotinic Acetylcholine Receptor Subtypes

| Compound | α4β2 nAChR | α7 nAChR | Muscle-type nAChR |

| Acetylcholine | 100 - 200 | 1,000 - 5,000 | 20 - 100 |

| Nicotine | 1 - 5 | 50 - 200 | 1,000 - 10,000 |

| This compound (Predicted) | 200 - 500 | > 10,000 | 100 - 300 |

Table 4: Representative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptor Subtypes

| Compound | M₁ Receptor | M₂ Receptor | M₃ Receptor |

| Acetylcholine | 10 - 30 | 20 - 50 | 15 - 40 |

| Carbachol | 50 - 100 | 100 - 200 | 80 - 150 |

| This compound (Predicted) | 50 - 150 | 100 - 300 | 70 - 200 |

Experimental Protocol for Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific cholinergic receptor subtype (e.g., M₁ muscarinic receptor).

Materials:

-

Cell membranes expressing the M₁ receptor.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound chloride (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a known antagonist like atropine (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]-NMS at a concentration near its Kd.

-

100 µL of the M₁ receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding versus the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide provides a comprehensive overview of the structural analysis of this compound, from its fundamental molecular conformation to its interaction with biological targets. The provided data tables and detailed experimental protocols offer a practical framework for researchers investigating the pharmacology of cholinergic compounds. The visualization of experimental workflows and signaling pathways aims to clarify complex relationships and guide future research in the development of novel cholinergic ligands with tailored properties. While specific experimental data for this compound remains to be fully elucidated, the principles and methodologies outlined here provide a solid foundation for its scientific exploration.

References

Hexanoylcholine: A Technical Guide to its Solubility, Stability, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylcholine is a synthetically derived choline ester, characterized by a six-carbon acyl chain attached to the choline molecule. As an analogue of the endogenous neurotransmitter acetylcholine, it is a subject of interest in neuroscience and pharmacology for its potential interactions with cholinergic receptors. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its analysis and a discussion of its expected role in cholinergic signaling pathways.

It is important to note that while extensive data exists for acetylcholine and other choline derivatives, specific quantitative data for this compound is limited in publicly available literature. Therefore, this guide supplements known information with established principles of organic and medicinal chemistry to project the likely properties and analytical behavior of this compound.

Physicochemical Properties

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₂₄NO₂⁺ | - |

| Molecular Weight | 202.31 g/mol | - |

| Appearance | Expected to be a white crystalline solid or a viscous liquid, depending on the counter-ion and purity. | Inferred from properties of similar choline esters. |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The ionic choline headgroup will confer significant water solubility. However, the six-carbon hexanoyl chain will introduce some lipophilicity, potentially leading to micelle formation at higher concentrations. |

| Ethanol | Soluble | Ethanol is a polar protic solvent capable of solvating both the ionic headgroup and the alkyl chain. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is effective at dissolving a wide range of polar and nonpolar compounds. |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its solvating power for ionic compounds is less than that of water or alcohols. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The ionic nature of the choline headgroup will severely limit its solubility in nonpolar solvents. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a compound like this compound.

-

Materials:

-

This compound (as chloride or other salt)

-

Deionized water (or buffer of choice)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of deionized water (or buffer).

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of mobile phase.

-

Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

-

Workflow for Solubility Determination

Stability Profile

The stability of this compound is primarily influenced by pH and temperature, with hydrolysis of the ester bond being the main degradation pathway.

pH-Dependent Stability (Hydrolysis)

Choline esters are susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is expected to be relatively slow.

-

Neutral Conditions (pH 6-8): The rate of hydrolysis is generally at its minimum in the neutral pH range.

-

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is significantly faster and is the primary degradation pathway. The rate of hydrolysis increases with increasing pH[1].

The degradation of this compound via hydrolysis yields hexanoic acid and choline.

Projected pH-Rate Profile: Based on the behavior of other choline esters, the pH-rate profile for this compound hydrolysis is expected to be a U-shaped curve, with the lowest rate of degradation occurring in the slightly acidic to neutral pH range.

Temperature-Dependent Stability

As with most chemical reactions, the rate of this compound hydrolysis will increase with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant

-

T is the absolute temperature

An Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy for the degradation process[2][3].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[4][5].

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-intensity light source (for photostability)

-

Oven

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to high-intensity light.

-

-

Analysis:

-

Analyze all stressed samples at various time points using a validated stability-indicating HPLC method.

-

Monitor for the appearance of degradation peaks and the decrease in the parent peak area.

-

Mass spectrometry can be coupled with HPLC to identify the degradation products.

-

Forced Degradation Workflow

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method for Quantification and Stability Testing

-

Column: A reversed-phase C18 column is generally suitable for separating choline esters.

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6]. The pH of the mobile phase should be in the acidic to neutral range to ensure the stability of the analyte during analysis.

-

Detection:

-

UV Detection: this compound lacks a strong chromophore, making direct UV detection challenging. However, indirect UV detection can be employed[7].

-

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that are well-suited for non-chromophoric compounds like this compound.

-

Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and is invaluable for the identification of degradation products.

-

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Optimization:

-

Begin with a simple mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to control the pH.

-

Run a gradient elution from low to high organic content to determine the approximate retention time.

-

Adjust the mobile phase composition and gradient to achieve a good peak shape and resolution from any impurities or degradation products.

-

-

Detector Selection and Optimization:

-

If using UV, scan for the wavelength of maximum absorbance, although it is likely to be low.

-

If using CAD or ELSD, optimize the nebulizer and evaporator temperatures.

-

For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).

-

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[8].

HPLC Method Development and Validation

Interaction with Cholinergic Signaling Pathways

As a structural analog of acetylcholine, this compound is expected to act as a cholinergic agonist, interacting with both muscarinic and nicotinic acetylcholine receptors[9][10]. The hexanoyl chain may influence its binding affinity, selectivity, and efficacy at these receptors compared to acetylcholine.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).

-

M1, M3, M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2, M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

This compound, as an agonist, would be expected to activate these pathways upon binding to the respective receptor subtypes.

Muscarinic Receptor Signaling Pathways

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction in neuromuscular junctions[9][10]. The influx of Ca²⁺ can also act as a second messenger, activating various intracellular signaling cascades.

Nicotinic Receptor Signaling Pathway

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. A competitive binding assay is a common format.

-

Materials:

-

Cell membranes or purified receptors expressing the target muscarinic or nicotinic receptor subtype.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors).

-

This compound (unlabeled competitor).

-

Scintillation counter and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

-

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

-

The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a choline ester with potential as a cholinergic agonist. While specific experimental data on its solubility and stability are scarce, its properties can be reasonably predicted based on its structure and the behavior of related compounds. It is expected to be soluble in polar solvents and undergo hydrolysis, particularly under alkaline conditions. Standard analytical techniques, such as HPLC, can be adapted for its quantification and stability assessment. Further research is warranted to fully characterize the physicochemical properties of this compound and to elucidate its specific interactions with cholinergic receptor subtypes and their downstream signaling pathways. This will be crucial for its potential development as a pharmacological tool or therapeutic agent.

References

- 1. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arrhenius plot - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Ion-exchange liquid chromatography method with indirect UV detection for the assay of choline in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Acetylcholine Receptors (Nicotinic) [sigmaaldrich.com]

Unraveling the Role of 1-Hexanoyl-sn-glycero-3-phosphocholine in Cellular Signaling: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 1-Hexanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activities of lipid signaling molecules and their potential intersections with broader neurotransmitter systems. Contrary to what its name might suggest to those in cholinergic research, 1-Hexanoyl-sn-glycero-3-phosphocholine is not a classical cholinergic agonist. Instead, it belongs to the family of lysophospholipids, which have their own distinct mechanisms of action and biological effects.

Introduction to 1-Hexanoyl-sn-glycero-3-phosphocholine

1-Hexanoyl-sn-glycero-3-phosphocholine is a specific type of lysophosphatidylcholine (LPC) characterized by a hexanoyl (C6:0) acyl chain at the sn-1 position of the glycerol backbone. LPCs are generated from the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[1] These molecules are not merely metabolic intermediates but are now recognized as important signaling molecules in their own right, participating in a wide array of physiological and pathological processes.

Mechanism of Action: A Departure from Classical Cholinergic Agonism

While the "choline" moiety might imply an interaction with traditional cholinergic receptors, LPCs such as 1-Hexanoyl-sn-glycero-3-phosphocholine exert their effects through a distinct set of receptors. The primary signaling mechanism for LPCs involves the activation of specific G-protein coupled receptors (GPCRs) and other receptor families.

Identified Receptors for Lysophosphatidylcholines:

-

G2A (G protein-coupled receptor G2 accumulation): This receptor is involved in immune cell migration and apoptosis.[2]

-

GPR4 (G protein-coupled receptor 4): GPR4 is implicated in enhancing the expression of adhesion molecules in endothelial cells and impairing endothelial barrier function.[2][3]

-

OGR1 (Ovarian cancer G-protein coupled receptor 1): OGR1 is another receptor identified for sphingosylphosphorylcholine and LPC.[4]

-

GPR119: Certain LPCs have been shown to regulate insulin secretion via this receptor.

-

Toll-like Receptors (TLRs): LPCs can trigger signaling cascades through these receptors, which are involved in inflammatory responses.[5]

This mode of action contrasts sharply with that of acetylcholine, which directly activates ligand-gated ion channels (nicotinic receptors) and specific metabotropic GPCRs (muscarinic receptors) to mediate rapid neurotransmission.

Signaling Pathways and Biological Roles

The activation of GPCRs by LPCs initiates a variety of downstream signaling cascades, leading to diverse cellular responses.

Key Signaling Pathways:

-

Protein Kinase C (PKC) Activation: Low concentrations of LPC can activate PKC, while higher concentrations can be inhibitory.[1]

-

ERK Activation: LPC-induced G2A-dependent signaling can lead to the activation of the ERK pathway, influencing cell migration.[6]

-

PI3K/Akt Pathway: This pathway is implicated in LPC-induced apoptosis and inflammatory responses in endothelial cells.[7]

-

Oxidative Stress and Inflammatory Responses: LPC signaling is closely linked to the generation of reactive oxygen species (ROS) and the production of inflammatory cytokines.[5]

Biological Functions:

-

Inflammation and Immunity: LPCs are potent inflammatory mediators, attracting immune cells to sites of injury and inflammation.[1]

-

Endothelial Dysfunction: By impairing the endothelial barrier, LPCs can contribute to the pathogenesis of vascular diseases.[3]

-

Apoptosis: LPCs can induce programmed cell death in various cell types, including endothelial cells.[7]

-

Cell Proliferation and Differentiation: These molecules have been shown to have mitogenic effects on macrophages and can stimulate the differentiation of lymphoid cells.[1]

dot

References

- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Fundamental Properties of Hexanoylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylcholine is a synthetically derived acylcholine ester, characterized by a choline moiety linked to a six-carbon acyl chain (hexanoyl group). As a structural analog of the endogenous neurotransmitter acetylcholine, this compound is a valuable tool for probing the structure and function of cholinergic systems. Its interactions with cholinesterases and cholinergic receptors provide insights into the substrate specificity and binding characteristics of these critical components of neurotransmission. This technical guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological interactions, and the experimental methodologies used for its study. Due to the limited availability of direct quantitative data for this compound, this guide also presents comparative data for other short-to-medium-chain acylcholines to provide context and a basis for experimental design.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Acylcholines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) |

| Acetylcholine (Chloride) | C₇H₁₆ClNO₂ | 181.66 | Solid | 149-152 |

| Propionylcholine (Iodide) | C₈H₁₈INO₂ | 287.14 | Solid | Data not available |

| Butyrylcholine (Iodide) | C₉H₂₀INO₂ | 301.16 | Solid | Data not available |

| This compound (Chloride) | C₁₁H₂₄ClNO₂ | 237.76 | Solid (Predicted) | Data not available |

Note: The physical state of this compound is predicted based on the properties of other short-chain acylcholines. Specific experimental data for melting and boiling points are not currently available.

Biological Activity

The biological activity of this compound is primarily defined by its interactions with two key components of the cholinergic system: cholinesterases and cholinergic receptors.

Interaction with Cholinesterases

This compound is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of acetylcholine. The rate of hydrolysis is dependent on the length of the acyl chain, with cholinesterases exhibiting distinct substrate specificities.

Acetylcholinesterase (AChE): AChE is highly specific for acetylcholine. As the acyl chain length increases, the rate of hydrolysis by AChE generally decreases. Therefore, this compound is expected to be a poorer substrate for AChE compared to acetylcholine, propionylcholine, and butyrylcholine.

Butyrylcholinesterase (BChE): In contrast to AChE, BChE (also known as pseudocholinesterase) can hydrolyze a broader range of choline esters, including those with longer acyl chains. It is anticipated that this compound is a more efficient substrate for BChE than for AChE. Long-chain acylcholines are known to be excellent substrates for BChE at low concentrations[1].

Table 2: Comparative Kinetic Data for the Hydrolysis of Acylcholines by Cholinesterases

| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Acetylthiocholine | Eel AChE | 0.206 | 4.97 x 10⁻⁷ (kat) | ~10⁸ |

| Propionylthiocholine | M. albus ChE | See note | See note | See note |

| Butyrylthiocholine | M. albus ChE | See note | See note | See note |

| This compound | AChE / BChE | Data not available | Data not available | Data not available |

Interaction with Cholinergic Receptors

This compound, as an analog of acetylcholine, is expected to bind to and potentially activate both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The affinity and efficacy of binding are influenced by the structure of the acyl group.

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. The binding of an agonist to nAChRs leads to a conformational change that opens the ion channel. While specific binding affinities for this compound are not documented, studies on other acylcholines suggest that increasing the acyl chain length can affect both binding and activation. For instance, butyrylcholine can stimulate both nicotinic and muscarinic receptors[4].